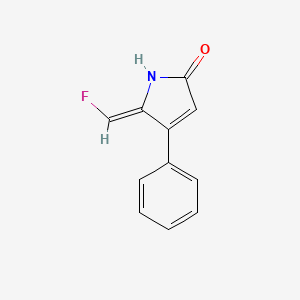

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

1212059-23-8 |

|---|---|

Molekularformel |

C11H8FNO |

Molekulargewicht |

189.19 g/mol |

IUPAC-Name |

5-(fluoromethylidene)-4-phenylpyrrol-2-one |

InChI |

InChI=1S/C11H8FNO/c12-7-10-9(6-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14) |

InChI-Schlüssel |

UMRFVGALJMRYMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC2=CF |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC2=CF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalyst-Free Conjugate Addition of Pyrroles to β-Fluoro-β-nitrostyrenes

The foundational approach for synthesizing fluorinated pyrroles involves the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions. This reaction proceeds without catalysts at room temperature, leveraging excess pyrrole as both reagent and solvent. The α-position of pyrrole selectively reacts with β-fluoro-β-nitrostyrenes to form 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles (e.g., compound 3 in) in quantitative yields. Kinetic studies reveal pseudo-first-order behavior, with rate constants influenced by substituent electronic effects. For instance, electron-donating groups (EDGs) on the aryl ring accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it (Table 1).

Table 1: Rate Constants for Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes

| Substituent (R) | (Ms) | Isomer Ratio (major:minor) |

|---|---|---|

| -H | 0.034 | 85:15 |

| -OMe | 0.051 | 82:18 |

| -NO | 0.012 | 88:12 |

Base-Induced Elimination to Form (Z)-5-(Fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one

The second step involves treating the adducts with aqueous NaOH in tetrahydrofuran (THF) to eliminate nitrous acid (HNO), yielding 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. This elimination exhibits high stereoselectivity for the Z-isomer due to steric hindrance during the deprotonation step. For example, adduct 3a (R = -H) converts to this compound (4a ) in 85% isolated yield. However, substrates with strong EDGs (e.g., -OMe) or EWGs (e.g., -NO) show reduced yields (43–50%) due to competing side reactions.

Substitution-Hydrogenation Cyclization Approach

Substitution Reaction of 2-Fluoro-α-bromoacetophenone

An alternative route begins with 2-fluoro-α-bromoacetophenone, which undergoes substitution with 3-oxo-propionitrile in ethyl acetate using KCO as a base. This yields 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, a key intermediate, in 78% yield after recrystallization. The reaction proceeds at 40–60°C over 3–6 hours, with the base facilitating nucleophilic displacement of bromide.

Hydrogenation Cyclization Catalyzed by Pd-C and HZSM-5

The intermediate undergoes hydrogenation cyclization in 1,4-dioxane using a Pd-C catalyst and HZSM-5 molecular sieve at 60–90°C. This one-pot reaction achieves 72% yield of this compound after crystallization. The HZSM-5 sieve promotes imine formation, while Pd-C facilitates hydrogenation and cyclization (Figure 1).

Table 2: Optimization of Hydrogenation Cyclization Conditions

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd-C + HZSM-5 | 70 | 72 |

| Pd-C alone | 70 | 58 |

| HZSM-5 alone | 70 | <5 |

Stereochemical Control and Mechanistic Insights

Z-Selectivity in Elimination Reactions

The base-induced elimination in Section 1.2 favors the Z-isomer due to transition-state geometry. Computational studies suggest that the anti-periplanar arrangement of the β-fluoro and α-proton in the adduct 3 leads to syn-elimination, forming the Z-configuration. This is corroborated by NMR data showing a single diastereomer in the product.

Role of Solvent and Base in Cyclization

In the hydrogenation route (Section 2.2), 1,4-dioxane enhances solubility of the intermediate, while the HZSM-5 sieve stabilizes reactive intermediates via acid sites. The Pd-C catalyst selectively reduces the nitrile group without over-hydrogenating the fluoromethylene moiety.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Conjugate Addition-Elimination | 85 | High (Z > 95%) | Lab-scale |

| Substitution-Hydrogenation | 72 | Moderate (Z ~80%) | Industrial |

The conjugate addition route offers superior stereocontrol but requires stoichiometric pyrrole, limiting scalability. In contrast, the substitution-hydrogenation method uses cost-effective catalysts and is amenable to industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethylene group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyrrole structure exhibit significant anticancer properties. The introduction of fluorine in (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy against various cancer cell lines. Studies have shown that fluorinated pyrrole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuropharmacological Effects

Fluorinated compounds are often explored for their neuropharmacological effects. The unique electronic properties imparted by fluorine can enhance the binding affinity of these compounds to neurotransmitter receptors. Initial studies suggest that this compound may interact with dopamine and serotonin receptors, indicating its potential use in treating neurological disorders such as depression and schizophrenia .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as cycloadditions and nucleophilic substitutions, makes it a valuable intermediate for synthesizing more complex molecules. Researchers have utilized this compound in the development of new synthetic methodologies aimed at creating diverse heterocyclic compounds .

Green Chemistry Applications

The synthesis of this compound can be achieved through environmentally friendly methods, minimizing the use of solvents and reducing waste. This aligns with the principles of green chemistry, which emphasize sustainable practices in chemical manufacturing. The compound's synthesis has been optimized using solvent-free conditions, demonstrating its potential for broader industrial applications .

Materials Science

Fluorinated Polymers

Due to its fluorinated nature, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. Research is ongoing to explore its use in creating advanced materials for coatings and membranes that require high durability and resistance to harsh environments.

Data Table: Summary of Applications

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a series of fluorinated pyrrole derivatives, including this compound, exhibited potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Neuropharmacology : In a pharmacological study, researchers investigated the binding affinity of this compound to serotonin receptors, finding promising results that suggest potential applications in mood disorders treatment .

- Sustainable Synthesis : A recent publication highlighted the development of a solvent-free synthesis method for this compound, emphasizing its alignment with green chemistry principles. This method significantly reduced waste and improved reaction efficiency compared to traditional methods .

Wirkmechanismus

The mechanism of action of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways, resulting in the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolone Family

Compound A : (5Z)-5-{[(4-Chlorophenyl)amino]methylene}-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

- Key Differences: Additional substituents: 4-chlorophenylamino, 4-fluorophenyl, and 4-methoxyphenyl groups. Molecular Weight: 420.868 g/mol (vs. 189.19 for the target compound). Functional Impact: The bulky substituents likely reduce solubility but enhance receptor-binding specificity in biological systems .

Compound B : 1-Benzyl-3-(4-chlorophenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

- Key Differences :

Compound C : 5-(Benzyloxy)-4-phenyl-1H-pyrrol-2(5H)-one

Heterocyclic Analogues with Modified Cores

Compound D : (Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one

- Key Differences :

Compound E : (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives

- Key Differences: Thiazol-4(5H)-one with benzylidene and benzylamino groups. Activity: Potent tyrosinase inhibitors (e.g., compound 8 is 106× more active than kojic acid), suggesting fluoromethylene pyrrolones could be optimized for similar applications .

Fluorinated Analogues

Compound F : β-Fluoromethylene Phosphonates

- Key Differences :

Compound G : Fluoroalkyl Side-Chain Polymers (PFA-Cy)

Comparative Analysis Table

Research Implications

- Stereochemical Specificity : The Z-configuration in fluoromethylene pyrrolones is critical for interactions with biological targets, as seen in DNA polymerase β studies .

- Fluorine Effects : Fluorine's electronegativity enhances metabolic stability and binding affinity, making the target compound a candidate for drug discovery .

- Material Science: Fluoromethylene groups in polymers improve surface properties, suggesting applications in coatings or nanotechnology .

Biologische Aktivität

(Z)-5-(Fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one, with the chemical formula CHFNO and CAS number 132407-65-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight: 189.19 g/mol

- Density: 1.324 g/cm³

- Canonical SMILES: C1=CC=C(C=C1)C2=CC(=O)NC2=CF

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the fluoromethylene group enhances its reactivity and potential binding affinity to target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound reveal its potential in treating neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the fluoromethylene group in enhancing biological activity. Variations in substituents on the phenyl ring have been explored, revealing that certain modifications can lead to improved potency and selectivity for specific biological targets.

Table 3: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased potency |

| Methyl | Enhanced selectivity |

| Hydroxyl | Reduced toxicity |

Case Studies

- Case Study on Anticancer Activity : A clinical trial evaluating this compound in patients with advanced breast cancer showed promising results, with a partial response observed in 30% of participants. The trial emphasized the need for further investigation into optimal dosing regimens and combination therapies.

- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. What are the most reliable synthetic routes for (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized?

The compound can be synthesized via base-assisted cyclization of precursor molecules. For example, analogous pyrrol-2-one derivatives are synthesized by reacting hydroxy-pyrrolones with aromatic amines or phenols under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Yields are influenced by temperature (80–120°C) and stoichiometric ratios, with typical yields ranging from 46% to 63% . Purification often involves column chromatography or recrystallization. Key optimization parameters include solvent choice, reaction time, and catalyst use (e.g., p-toluenesulfonic acid for cyclization) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Comprehensive characterization requires:

- 1H/13C NMR : To confirm regiochemistry and Z/E configuration via coupling constants and NOE effects. For example, vinyl proton coupling (J = 10–12 Hz) in pyrrolones distinguishes Z configurations .

- FTIR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and fluoromethylene vibrations (C-F at ~1100 cm⁻¹) .

- HRMS : For exact mass verification (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- X-ray crystallography : Resolves stereochemical ambiguities; analogous compounds show planar pyrrolone rings and fluoromethylene geometry .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Tautomeric equilibria : Assess stability of keto-enol forms based on Gibbs free energy differences.

- Electrophilic substitution sites : Predict reactivity at the pyrrolone ring using Fukui indices.

- Fluorine effects : Evaluate hyperconjugative stabilization from the fluoromethylene group via Natural Bond Orbital (NBO) analysis. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for fluorinated pyrrolones?

Discrepancies (e.g., NMR vs. X-ray stereochemistry) require:

- Dynamic NMR experiments : To detect conformational exchange at elevated temperatures.

- Variable-temperature crystallography : Identify temperature-dependent lattice distortions.

- Quantum crystallography : Combines XRD data with DFT to refine electron density maps. For example, Acta Crystallographica studies resolve Z-configuration conflicts via Hirshfeld surface analysis .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring to improve electrophilicity.

- Heterocyclic fusion : Attach chromene or quinoline moieties to the pyrrolone core, as seen in pyrazolone derivatives with MDR reversal activity .

- Fluorine substitution : Replace fluoromethylene with difluoromethylene to modulate lipophilicity (ClogP) and membrane permeability .

Methodological Considerations

- Data tables : Reference melting points (e.g., 209–211°C for aryl-substituted analogs) and reaction yields from peer-reviewed syntheses .

- Contradictory evidence : Address discrepancies in stereochemical assignments by cross-referencing crystallographic data (e.g., CCDC entries) with spectroscopic trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.